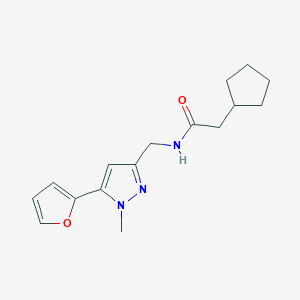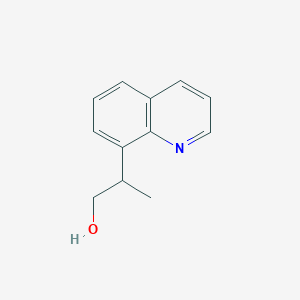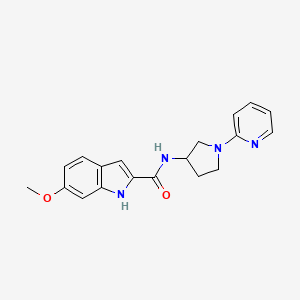
6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide” is an amide compound. It’s used for inhibiting interleukin receptor-associated kinase (IRAK), and for treating diseases and conditions related to IRAK .
Synthesis Analysis
The synthesis of this compound is part of a patented method by Rigel Pharmaceuticals, Inc . The patent discloses methods of making and using the compounds and compositions .Molecular Structure Analysis
The molecular structure of this compound is complex, with an aromatic or heterocycloaliphatic ring A, which may be aryl, heteroaryl, 5-membered heterocycloaliphatic, or 6-membered heterocycloaliphatic .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are proprietary to Rigel Pharmaceuticals, Inc . The patent discloses methods of making and using the compounds and compositions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Cyclopropamitosenes and Indolequinones Synthesis : Research has highlighted the synthesis of indolequinones, including derivatives similar to the specified compound, and their biological activity. The synthesis involves various nitrogen nucleophiles, showing potential in creating compounds with cytotoxic properties towards mammalian cells under both aerobic and hypoxic conditions (Cotterill et al., 1994).
Polymorphism and Diuretic Properties
- Polymorphic Modifications : A study on a structurally related compound, "6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide", revealed its strong diuretic properties and identified two polymorphic forms. This discovery suggests potential applications in hypertension treatments, illustrating the relevance of structural analysis in drug development (Shishkina et al., 2018).
Chemical Synthesis and Characterization
- Monoamide Isomers Synthesis : The synthesis and structural characterization of similar compounds have been documented. A study presented the synthesis of monoamide isomers through reactions involving methoxycarbonylpyridine-2-carboxylic acid, providing insights into their chemical properties and potential applications in pharmaceuticals (Kadir et al., 2017).
Photochemical Reactions
- Photochemical Methoxylation and Methylation : Investigations into the photochemical reactions of related compounds, like 3-pyridinecarboxamide in methanol, have shown methoxylation and methylation at various positions. These studies highlight the complexity of chemical behaviors under UV irradiation, with implications for synthesizing novel chemical entities (Sugimori & Itoh, 1986).
Antioxidant and Cytotoxicity Properties
- 6-Methoxytetrahydro-β-carboline Derivatives : Research into derivatives formed via the Maillard reaction, including those structurally related to the specified compound, explored their antioxidant and cytotoxic properties. Such compounds show promise for their moderate antioxidant capabilities and potential therapeutic applications (Goh et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-methoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-15-6-5-13-10-17(22-16(13)11-15)19(24)21-14-7-9-23(12-14)18-4-2-3-8-20-18/h2-6,8,10-11,14,22H,7,9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDTUYMNJRIYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

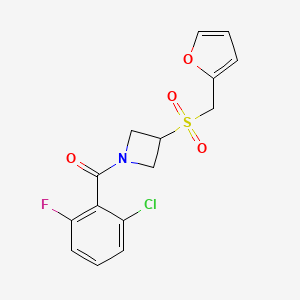




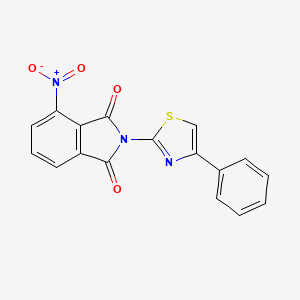
![5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2534530.png)
![2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2534531.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)
![N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2534534.png)
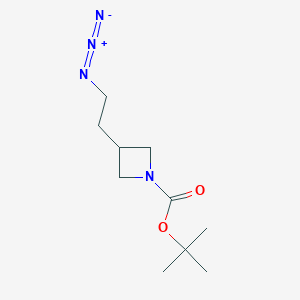
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)
